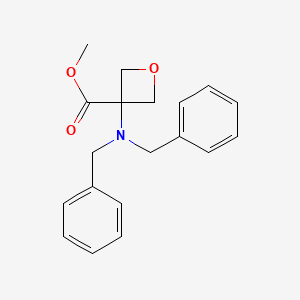
4-(Thiophen-3-yl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-3-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring fused with a thiophene ring. This compound is part of the azetidinone family, which is known for its significant biological and pharmacological activities. Azetidinones, particularly the β-lactam derivatives, have been extensively studied due to their role as core structures in antibiotics like penicillins and cephalosporins .
作用機序
Target of Action
Azetidin-2-one derivatives, such as spiro-azetidin-2-one, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It is known that the inherent rigidity of spirocyclic compounds, such as spiro-azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidin-2-one derivatives have been found to exhibit a variety of activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18126 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Azetidin-2-one derivatives have been found to exhibit a variety of biological and pharmacological activities , suggesting they may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as temperature, viscosity, and solvent polarity can affect the fluorescence quenching of organic molecules , which may be relevant to the action of 4-(Thiophen-3-yl)azetidin-2-one.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-3-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent like chloroacetyl chloride, resulting in the formation of the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
4-(Thiophen-3-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of azetidinone.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
4-(Thiophen-3-yl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
- 3-Pyrrole-substituted 2-azetidinones
- Spiro-azetidin-2-one derivatives
Uniqueness
4-(Thiophen-3-yl)azetidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for developing new compounds with enhanced biological activities .
特性
IUPAC Name |
4-thiophen-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-3-6(8-7)5-1-2-10-4-5/h1-2,4,6H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFBBHCWXPHBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B2867078.png)
![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)

![2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2867083.png)
![4-(benzenesulfonyl)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2867084.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
![4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2867087.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B2867088.png)
![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)

![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)

